molecular formula C24H24FN3O5S B1149652 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-[(4-Methylphenyl)sulfonyl]-1-pip CAS No. 154269-07-5

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-[(4-Methylphenyl)sulfonyl]-1-pip

Cat. No.: B1149652
CAS No.: 154269-07-5
M. Wt: 485.5278632
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl]-4-oxo- is a complex organic compound belonging to the quinolone class of antibiotics. This compound is notable for its broad-spectrum antibacterial properties, making it a valuable agent in the treatment of various bacterial infections. Its structure includes a quinoline core, a cyclopropyl group, and a fluorine atom, which contribute to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced via cyclopropanation reactions, using reagents like diazomethane.

    Fluorination: The fluorine atom is usually introduced through electrophilic fluorination, using reagents such as Selectfluor.

    Attachment of the Piperazinyl Group: This step involves nucleophilic substitution reactions where the piperazine derivative is introduced.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core, potentially reducing the double bonds within the ring structure.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine and sulfonyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperazinyl group.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new antibiotics.

Biology: In biological research, it serves as a tool to study bacterial resistance mechanisms and the efficacy of quinolone antibiotics.

Medicine: Clinically, it is used to treat bacterial infections, especially those caused by Gram-negative bacteria. Its broad-spectrum activity makes it effective against a wide range of pathogens.

Industry: In the pharmaceutical industry, it is a key intermediate in the production of various antibacterial drugs.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to the cessation of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness: The presence of the sulfonyl group and the specific piperazinyl substitution in 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl]-4-oxo- provides it with unique pharmacokinetic properties, such as improved solubility and stability, which can enhance its efficacy and reduce resistance development.

This detailed overview covers the essential aspects of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl]-4-oxo-, from its synthesis to its applications and mechanism of action

Properties

CAS No.

154269-07-5

Molecular Formula

C24H24FN3O5S

Molecular Weight

485.5278632

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl]-4-oxo-

Origin of Product

United States

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